REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=C[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C=O.[ClH:12].OP(O)(O)=O.CCO[CH2:21][CH3:22]>C(O)(=O)C>[Cl:12][CH2:6][C:7]1[CH:8]=[C:9]2[C:4](=[CH:21][CH:22]=1)[CH2:3][CH2:2][CH2:1]2
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with H2O (2×200 mL), saturated aqueous NaHCO3 (200 mL), H2O (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under high vacuum (0.8 mm)
|
Type
|
CUSTOM
|
Details
|
to give 35.2 g (50%) as a colorless oil, b.p. 89° C.
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1C=C2CCCC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |